
3-Bromo-5-(morpholine-3-amido)benzoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-5-(morpholine-3-amido)benzoic acid hydrochloride is a synthetic compound that has garnered significant attention in the fields of biological and medical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(morpholine-3-amido)benzoic acid hydrochloride typically involves a multi-step processThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve maximum efficiency and cost-effectiveness while maintaining the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-5-(morpholine-3-amido)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-bromo-5-(morpholine-3-amido)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor or activator of specific enzymes.
Industry: It is utilized in the development of new materials and chemical products
Mecanismo De Acción
The mechanism by which 3-bromo-5-(morpholine-3-amido)benzoic acid hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-5-methoxybenzoic acid: Shares a similar brominated benzoic acid structure but differs in the functional groups attached.
2-amino-3-bromo-5-methylbenzoic acid: Another brominated benzoic acid derivative with different substituents
Uniqueness
3-bromo-5-(morpholine-3-amido)benzoic acid hydrochloride stands out due to its morpholine-3-amido group, which imparts unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C12H14BrClN2O4 |
|---|---|
Peso molecular |
365.61 g/mol |
Nombre IUPAC |
3-bromo-5-(morpholine-3-carbonylamino)benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H13BrN2O4.ClH/c13-8-3-7(12(17)18)4-9(5-8)15-11(16)10-6-19-2-1-14-10;/h3-5,10,14H,1-2,6H2,(H,15,16)(H,17,18);1H |
Clave InChI |
AOGAHZKCPNMQDU-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N1)C(=O)NC2=CC(=CC(=C2)C(=O)O)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


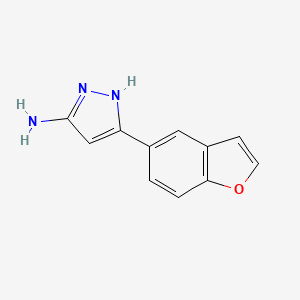
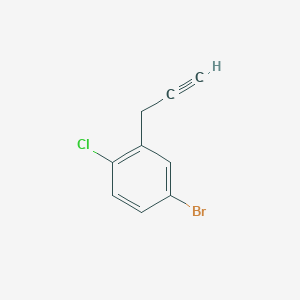
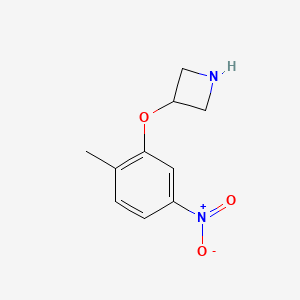
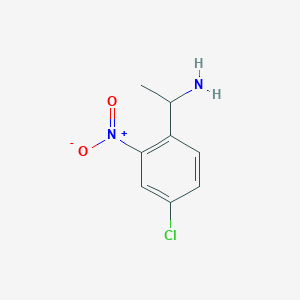

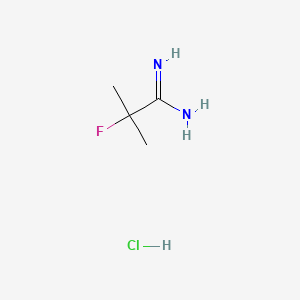
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-5-methylhexanoic acid](/img/structure/B13597512.png)
![[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride](/img/structure/B13597521.png)






